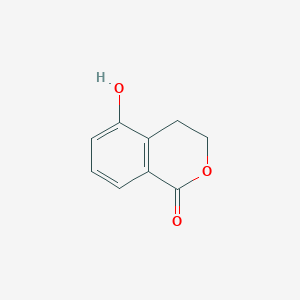

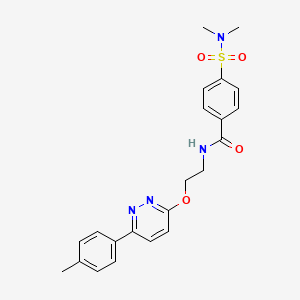

![molecular formula C20H21N3O3S2 B2484596 N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 941924-57-8](/img/structure/B2484596.png)

N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide and related compounds often involves multi-step chemical reactions, including heterocyclization, using starting materials such as thioureas and bromoacetone. For instance, a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized by heterocyclization of corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas. The cyclization was achieved using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).

Applications De Recherche Scientifique

Benzothiazole and Its Derivatives in Medicinal Chemistry

Benzothiazole is a heterocyclic aromatic and bicyclic compound, where the benzene ring is attached to a thiazole ring. This structure is present in a wide range of bioactive heterocycles and natural products. The benzothiazole nucleus is considered a principal moiety in several biologically active compounds, leading to significant interest in its biological and therapeutic activities. Over the years, chemists have focused on the synthesis of benzothiazole derivatives due to their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Additionally, the molecular structures of several potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, highlighting its importance in drug discovery and development (Sumit, Kumar, & Mishra, 2020).

Sulfonamides and Their Importance in Drug Design

Sulfonamides, characterized by the presence of a sulfonyl group attached to an amine, have been extensively reviewed for their wide-ranging applications in medicine, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of various other conditions. The exploration of novel sulfonamides continues to be a vibrant area of research, with a focus on developing selective drugs for treating glaucoma, cancer, and other diseases. This research underscores the ongoing need for innovative sulfonamides to serve as antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta, Scozzafava, & Supuran, 2012).

Biological Activities of Synthesized Phenothiazines

Phenothiazines and their derivatives have been studied for their promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities are attributed to the interactions of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, allowing for penetration through biological membranes. The review of recent medicinal chemistry investigations of phenothiazines highlights the compound's potential as a rich source of new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Sulfa Drug Analogs and N-Sulfonyl Aminated Azines

N-sulfonylamino azinones have attracted significant research interest due to their diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. New generations of these compounds, such as competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, show promise in treating neurological disorders like epilepsy and schizophrenia. This review provides an overview of the patents and reports on the synthesis and biological activities of N-sulfonyl azinones, highlighting their importance in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-8-10-23(11-9-14)28(25,26)17-5-2-15(3-6-17)20(24)22-16-4-7-18-19(12-16)27-13-21-18/h2-7,12-14H,8-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCLXZOVRPTBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

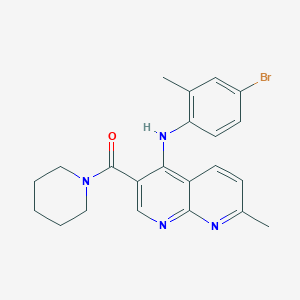

![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)

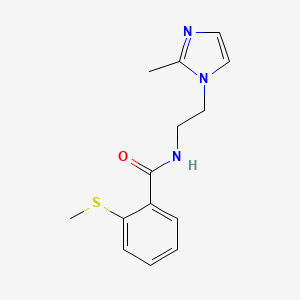

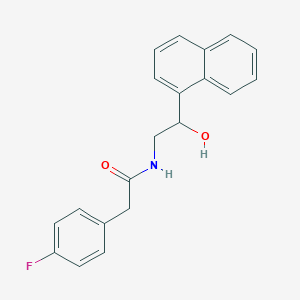

![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)

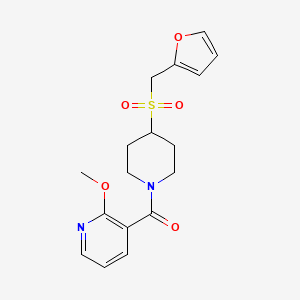

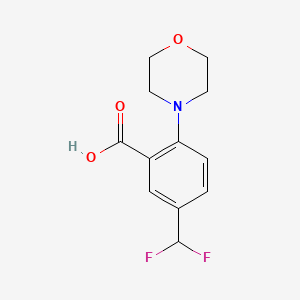

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)

![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)

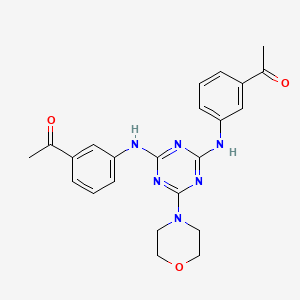

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)